![molecular formula C10H10O5 B2892347 (2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid CAS No. 10288-82-1](/img/structure/B2892347.png)

(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

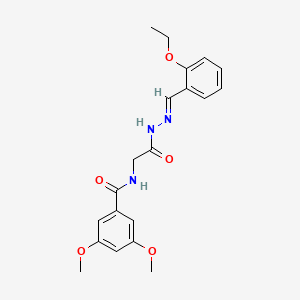

“(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid” is a chemical compound with the molecular formula C11H12O5 . It is used for research purposes .

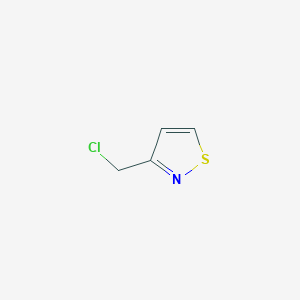

Molecular Structure Analysis

The molecular structure of “(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid” is characterized by its molecular formula C11H12O5 . More detailed structural information, such as bond lengths and angles, would require specific experimental measurements or computational modeling.Physical And Chemical Properties Analysis

“(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid” has a molecular weight of 224.21 . More detailed physical and chemical properties would require specific experimental measurements or computational modeling.科学的研究の応用

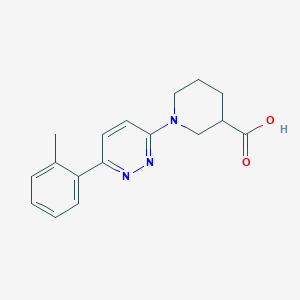

- Researchers have synthesized N-substituted derivatives of this compound, which exhibit potent antibacterial activity . These derivatives could serve as promising candidates for developing new antibiotics.

- The same derivatives were also evaluated for their inhibitory activity against lipoxygenase enzymes . Lipoxygenases play a crucial role in inflammation and lipid metabolism, making them important drug targets. The synthesized compounds showed moderate to weak inhibition, suggesting their potential in enzyme-based therapies.

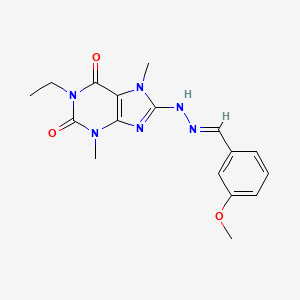

- Sulfonamides, including those derived from this compound, find applications in organic synthesis reactions . They can be used as building blocks for dendrimers and ligands in catalytic reactions.

- Sulfonamides are known inhibitors of carbonic anhydrase, an enzyme implicated in physiological disorders like epilepsy and osteoporosis . By coordinating with the enzyme’s zinc cation, these compounds reduce bicarbonate output, affecting its activity.

- Some sulfonamide derivatives exhibit anticancer effects by disrupting the cell cycle and inhibiting histone deacetylase (HDAC) . These actions halt tumor cell growth, making them potential candidates for cancer therapy.

- Sulfonamides, including derivatives of this compound, have been widely used in antiviral, antibacterial, antimigraine, and antidiuretic medications . Their versatility and pharmacological properties make them valuable tools in medicinal chemistry.

Antibacterial Agents

Enzyme Inhibitors

Organic Synthesis Reactions

Carbonic Anhydrase Inhibition

Anticancer Properties

Medicinal Chemistry

Safety and Hazards

作用機序

Target of Action

Similar compounds have been found to inhibit cholinesterases and lipoxygenase enzymes .

Mode of Action

It’s worth noting that related compounds have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This suggests that (2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid might interact with these enzymes, potentially altering their function and leading to downstream effects.

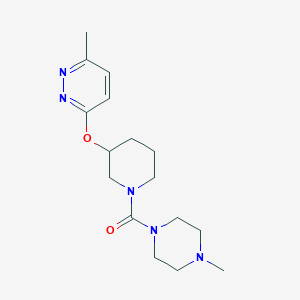

Biochemical Pathways

The inhibition of cholinesterases and lipoxygenase enzymes could impact several biochemical pathways, including those involved in neurotransmission and inflammation.

Pharmacokinetics

The molecular weight of similar compounds, such as 3-(2,3-dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid, is around 22421 , which might influence its bioavailability and pharmacokinetics.

Result of Action

Related compounds have shown antioxidant properties , suggesting that (2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid might also exhibit similar effects.

特性

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-yloxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c11-10(12)6-15-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBVMFFBGUGQMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Oxo-5-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)pentanoic acid](/img/structure/B2892270.png)

![3-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2892273.png)

![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2892274.png)

![Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2892277.png)

![(Z)-methyl 2-(6-acetamido-2-((3-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2892278.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2892287.png)